SG3199-Val-Ala-PAB

ADC payload selection PBD dimer warhead DNA cross-linking agent

Sourcing validated ADC linker-payload intermediates with proven clinical provenance remains a bottleneck for oncology programs. SG3199-Val-Ala-PAB is the exact drug-linker intermediate used in Tesirine (SG3249), the payload of FDA-approved loncastuximab tesirine (Zynlonta). • SG3199 warhead: mean GI50 151.5 pM across solid tumor & hematological cancer lines; 3-30× enhanced sensitivity in DNA repair-deficient cells. • Val-Ala linker: superior in vivo stability vs. Val-Cit; single defined metabolite via C-terminal-only cleavage. • Free warhead plasma t½ ~8 min in rats minimizes systemic toxicity; DNA cross-links persist 36+ h. Supplied ≥98% purity; shipped under blue ice with global availability for R&D.

Molecular Formula C49H59N7O11
Molecular Weight 922.0 g/mol
Cat. No. B8201653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSG3199-Val-Ala-PAB
Molecular FormulaC49H59N7O11
Molecular Weight922.0 g/mol
Structural Identifiers
SMILESCC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)OC
InChIInChI=1S/C49H59N7O11/c1-27(2)43(50)45(58)52-30(5)44(57)53-32-13-11-31(12-14-32)26-67-49(62)56-37-22-42(40(64-7)20-35(37)47(60)55-25-29(4)18-38(55)48(56)61)66-16-10-8-9-15-65-41-21-36-34(19-39(41)63-6)46(59)54-24-28(3)17-33(54)23-51-36/h11-14,19-25,27,30,33,38,43,48,61H,8-10,15-18,26,50H2,1-7H3,(H,52,58)(H,53,57)/t30-,33-,38-,43-,48-/m0/s1
InChIKeyUTSDPVVCKWJDSI-XSNNZHSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SG3199-Val-Ala-PAB Clinical Intermediate Profile


SG3199-Val-Ala-PAB (CAS 1595275-61-8) is a drug-linker intermediate used in the synthesis of Tesirine (SG3249), the clinical-stage pyrrolobenzodiazepine (PBD) dimer payload conjugated to anti-CD19 antibodies in the FDA-approved ADC loncastuximab tesirine (Zynlonta) [1]. The molecule comprises the highly cytotoxic SG3199 warhead covalently attached via a protease-cleavable valine-alanine dipeptide linker to a para-aminobenzyl alcohol (PAB) self-immolative spacer [2]. SG3199 itself, as the released warhead, demonstrates potent DNA minor groove cross-linking activity with a mean GI50 of 151.5 pM across a panel of human solid tumor and hematological cancer cell lines [3].

Drug-linker intermediate for ADC research: SG3199 warhead with cathepsin B-cleavable Val-Ala-PAB linker
Not a finished ADC; designed for research conjugation studies
PBD dimer payload with reported DNA minor groove cross-linking activity
Supports payload mechanism-of-action studies in ADC development

SG3199-Val-Ala-PAB Substitution Barriers


Generic substitution of SG3199-Val-Ala-PAB with alternative PBD dimer payloads or dipeptide linker combinations is not feasible due to quantifiable differences across three critical dimensions: warhead cytotoxic potency, linker-dependent in vivo stability, and free warhead pharmacokinetics. While multiple PBD dimers exist (e.g., SJG-136/talirine, SGD-1882), SG3199 demonstrates a mean GI50 of 151.5 pM that is approximately 500-fold more potent than first-generation PBD dimers [1]. Furthermore, the Val-Ala dipeptide linker exhibits superior in vivo stability and differential cleavage site specificity compared to the more commonly used Val-Cit linker [2]. Most critically, the free SG3199 warhead possesses an exceptionally short plasma half-life of approximately 8 minutes in rats, a property that limits systemic accumulation of prematurely released drug and is not universal among PBD dimers [3]. Substitution with any alternative component would alter the precisely calibrated relationship between tumor-localized activation, bystander killing radius, and systemic toxicity profile established in clinical development.

Warhead potency profile
SG3199 cross-linking activity differs significantly from earlier PBD dimers (e.g., talirine); potency context may not transfer without direct cell-panel comparison.
Linker cleavage specificity
Val-Ala dipeptide exhibits distinct in vivo stability and C-terminal cleavage pattern; Val-Cit or other dipeptide substitution may alter metabolite profile and tumor selectivity.
Free warhead clearance
SG3199 warhead demonstrates rapid plasma clearance in preclinical models, a property not universal among PBD dimers; systemic exposure and safety margin interpretation may differ.

SG3199-Val-Ala-PAB Differential Evidence


SG3199 vs. SJG-136 Cytotoxic Potency

SG3199 demonstrates approximately 500-fold greater cytotoxic potency compared to the first-generation PBD dimer SJG-136 (SG2000/talirine). SG3199 exhibited a mean GI50 of 151.5 pM across a panel of human solid tumor and hematological cancer cell lines [1]. In contrast, SJG-136 demonstrated IC50 values in the 10 nM range in comparable cell line panels, translating to an approximate 500-fold potency differential favoring SG3199 [2]. This potency difference is attributed to SG3199's optimized C8-C8 propyldioxy tether length and substitution pattern that enhances DNA interstrand cross-linking efficiency [1].

SG3199 vs SJG-136 Potency
Head-to-head
Mean GI50 151.5 pM vs ~10 nM; approx. 66–500-fold reported difference
Supports ADC payload potency benchmarking in cell panels
Continuous exposure; values model-dependent
ADC payload selection PBD dimer warhead DNA cross-linking agent cytotoxicity screening

Free Warhead Half-Life and Safety Margin

Following intravenous administration to rats, SG3199 demonstrated a plasma half-life of approximately 8 minutes, representing one of the shortest half-lives reported among ADC warheads in clinical use [1]. This pharmacokinetic property directly addresses a critical ADC safety concern: premature linker cleavage in circulation. The extremely rapid clearance of free SG3199 ensures that any warhead released systemically is eliminated before accumulating to concentrations that would cause dose-limiting toxicity [2]. By contrast, warheads with longer plasma half-lives (e.g., MMAE with a half-life of several hours) present a greater risk of cumulative systemic exposure following premature release. The short half-life of SG3199, combined with its persistence of DNA cross-links once formed in target cells (over 36 hours), creates a uniquely favorable therapeutic index profile [1].

Free Warhead Half-Life
Class-level
~8 min (rat IV) vs several hours for MMAE/DM1; at least 10–100-fold shorter
Supports systemic exposure assessment in ADC safety studies
Rat data; human PK unknown; class-level inference
ADC safety margin warhead pharmacokinetics bystander effect systemic toxicity

Val-Ala vs. Val-Cit Linker Stability and Specificity

In a head-to-head comparison of dipeptide linkers conjugated to the non-internalizing F16 antibody with MMAE payload, the Val-Ala dipeptide exhibited superior in vivo performance compared to Val-Cit, Val-Lys, and Val-Arg analogues. The Val-Ala-based ADC demonstrated the most potent tumor growth inhibition in mice bearing A431 human epidermoid carcinoma xenografts, while the Val-Cit conjugate showed weaker activity [1]. Mass spectrometric analysis revealed that the four linkers displayed not only different in vivo stability profiles but also differences in cleavage sites: Val-Cit and Val-Ala linkers were cleaved only at the C-terminal position, whereas Val-Lys and Val-Arg exhibited additional cleavage sites associated with basic residues, producing different metabolites [2]. Notably, ADCs based on Val-Cit or Val-Ala were both highly active at 7 mg/kg doses, but the Val-Ala linker demonstrated a more favorable balance of plasma stability and tumor-specific cleavage [1].

Linker Performance
Head-to-head
Val-Ala: higher tumor growth inhibition; C-terminal cleavage only. Val-Cit: weaker inhibition; Val-Lys/Arg: additional cleavage sites.
Supports linker-specific metabolite profiling and in vivo stability evaluation
A431 xenograft; non-internalizing ADC model
ADC linker selection protease-cleavable dipeptide cathepsin B cleavage linker stability

Cathepsin B-Mediated Tumor-Specific Activation

The Val-Ala dipeptide sequence incorporated within SG3199-Val-Ala-PAB is specifically designed for cleavage by cathepsin B, a lysosomal cysteine protease overexpressed in the tumor microenvironment of multiple cancer types [1]. The enzymatic cleavage rate by purified human cathepsin B for Val-Ala-containing linkers is comparable to that of Val-Cit linkers, with both exhibiting rapid hydrolysis in the presence of lysosomal extracts [2]. However, the Val-Ala dipeptide demonstrates enhanced selectivity for cathepsin B relative to other lysosomal proteases (cathepsins L, S, and K) compared to Val-Cit, reducing potential cleavage by proteases expressed in normal tissues [3]. The PAB self-immolative spacer following Val-Ala cleavage undergoes spontaneous 1,6-elimination, releasing free SG3199 warhead within the intracellular compartment.

Cathepsin B Selectivity
Class-level
Val-Ala more selective for cathepsin B over L/S/K vs Val-Cit; quantitative kcat/Km not publicly reported.
Supports tumor-specific cleavage assessment in ADC design
In vitro enzyme assays; selectivity data to verify
tumor microenvironment cathepsin B overexpression lysosomal cleavage targeted drug release

DNA Cross-Link Formation Kinetics and Persistence

SG3199 demonstrates two mechanistically critical DNA cross-linking properties that differentiate it from alternative DNA-damaging warheads: rapid cross-link formation and extended cross-link persistence. In cellular assays, SG3199-induced DNA interstrand cross-links formed within 2 hours of exposure and persisted for over 36 hours post-drug removal, as quantified by the single-cell gel electrophoresis (comet) assay modified for cross-link detection [1]. This persistence substantially exceeds that of platinum-based cross-linking agents (cisplatin cross-links typically repair within 12-24 hours) and monofunctional alkylators. In naked linear plasmid DNA, SG3199 produced dose-dependent interstrand cross-links at concentrations as low as 10 nM, with near-complete cross-linking observed at 100 nM [2]. The rapid formation kinetics ensure that even brief tumor exposure following ADC internalization results in lethal DNA damage.

DNA Cross-Link Persistence
Class-level
Cross-links form ≤2 h, persist >36 h; exceeds cisplatin (12–24 h repair). Cross-linking detected at 10–100 nM.
Supports DNA damage response and dosing interval studies
Comet assay and plasmid DNA; cell-line dependent
DNA damage response cross-link persistence cell cycle arrest apoptosis induction

SG3199-Val-Ala-PAB Application Scenarios


CD19-Targeted ADCs for B-Cell Malignancies

Procurement of SG3199-Val-Ala-PAB is indicated for research programs developing ADCs targeting CD19-positive B-cell malignancies, following the established clinical precedent of loncastuximab tesirine (Zynlonta), which received FDA accelerated approval in 2021 for relapsed/refractory large B-cell lymphoma after two or more lines of systemic therapy [1]. The compound's 151.5 pM mean GI50 potency across hematological cancer cell lines [2] and Val-Ala linker's cathepsin B-cleavable specificity make it particularly suited for B-cell malignancies where CD19 internalization efficiently delivers the payload to lysosomal compartments. The FDA approval of the complete ADC construct provides a validated regulatory pathway that de-risks payload selection for follow-on ADC programs.

Short Half-Life Payloads for Solid Tumor ADCs

SG3199-Val-Ala-PAB is the appropriate procurement choice for ADC programs targeting solid tumors where premature payload release in circulation is a primary safety concern. The SG3199 warhead's 8-minute plasma half-life in rats [1] ensures that any systemic release of free warhead is rapidly cleared before accumulating to toxic concentrations. This property is particularly valuable for ADCs targeting antigens with low tumor-to-normal expression ratios or those where some level of antigen expression in normal tissues is unavoidable. The short half-life, combined with the 36+ hour persistence of DNA cross-links once formed in target cells [2], creates a favorable therapeutic index profile for solid tumor applications.

Val-Ala vs. Val-Cit Linker Optimization

SG3199-Val-Ala-PAB serves as a critical comparator compound for ADC linker optimization programs. Head-to-head studies have demonstrated that the Val-Ala dipeptide linker exhibits superior in vivo tumor growth inhibition compared to Val-Cit, Val-Lys, and Val-Arg analogues in xenograft models [1]. Mass spectrometric analysis further revealed differential cleavage site specificity: Val-Ala undergoes C-terminal cleavage only, producing a single defined metabolite, whereas Val-Lys and Val-Arg linkers generate multiple metabolites from additional cleavage sites [2]. For programs seeking to minimize metabolite-driven toxicity and maximize tumor-selective payload release, SG3199-Val-Ala-PAB provides the validated Val-Ala linker architecture for benchmarking against alternative linker systems.

Synthetic Lethality in DNA Repair-Deficient Tumors

Procurement of SG3199-Val-Ala-PAB is justified for research programs investigating synthetic lethality in DNA repair-deficient tumors. SG3199 demonstrates 3-fold to 30-fold increased sensitivity in ERCC1-deficient (nucleotide excision repair) and homologous recombination repair-defective cell lines, respectively, compared to repair-proficient counterparts [1]. This differential sensitivity—quantified as GI50 values 3-fold lower in ERCC1-deficient UV96 cells and 30-fold lower in homologous recombination-deficient IRS1SF cells—indicates that SG3199-based ADCs may achieve enhanced therapeutic indices in tumors with pre-existing DNA repair defects. This property distinguishes SG3199 from tubulin inhibitor-based warheads, which show limited differential activity across DNA repair status [2].

Application
Selection Property
Validation Focus
CD19-targeted ADC research for B-cell lymphoma models
Cathepsin B-cleavable Val-Ala linker with PBD warhead
Conjugation efficiency and in vitro potency in CD19+ cell lines
Solid tumor ADC programs requiring rapid warhead clearance
Short half-life PBD warhead for reduced systemic exposure
In vivo stability and tumor uptake kinetics
Linker optimization studies comparing Val-Ala vs Val-Cit
Dipeptide cleavage specificity and in vivo stability
Metabolite profiling and xenograft tumor growth inhibition
Synthetic lethality studies in DNA repair-deficient tumor models
DNA cross-linking persistence and repair-deficient cell sensitivity
Differential cytotoxicity in ERCC1/HR-deficient cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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